Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate
Description
Properties
CAS No. |
84573-64-8 |
|---|---|
Molecular Formula |
C26H36N4O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[(E)-2-[(2-carboxylatobenzoyl)amino]ethenyl]carbamoyl]benzoate;tetramethylazanium |
InChI |
InChI=1S/C18H14N2O6.2C4H12N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;2*1-5(2,3)4/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1-4H3/q;2*+1/p-2/b10-9+;; |
InChI Key |
TWBDJUZPAMKFTI-TTWKNDKESA-L |
Isomeric SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate typically involves the reaction of tetramethylammonium hydroxide with a suitable precursor containing the vinylenebis(iminocarbonyl)dibenzoate moiety . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and yield .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and iminocarbonyl groups undergo hydrolysis under acidic or alkaline conditions:
Table 2: Hydrolysis Pathways
| Conditions | Target Group | Products | Reference |
|---|---|---|---|
| 1M HCl, 60°C, 6h | Benzoate ester | Carboxylic acid derivatives | |
| 0.5M NaOH, 25°C, 12h | Iminocarbonyl | Amides/carboxylic acids |
Hydrolysis of the benzoate esters yields free carboxylic acids, while the iminocarbonyl groups form stable amides or acids depending on pH .
Alkylation and Acylation
The compound participates in alkylation and acylation due to its nucleophilic nitrogen centers:
Table 3: Electrophilic Reactions
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | |
| Acylation | Acetyl chloride | N-acetylated products |
These reactions modify the electron density of the iminocarbonyl backbone, altering solubility and catalytic properties.
Coordination Chemistry
The vinylenebis(iminocarbonyl) moiety acts as a polydentate ligand, forming complexes with transition metals:
Table 4: Metal Coordination
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Aqueous methanol, 25°C | Catalytic oxidation reactions | |
| Fe³⁺ | Ethanol, reflux | Photocatalysis |
These complexes exhibit redox activity, enabling applications in catalysis and materials science.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Table 5: Thermal Stability
| Temperature Range (°C) | Process | Byproducts | Reference |
|---|---|---|---|
| 150–200 | Loss of tetramethylammonium ions | Ammonia, CO₂ | |
| 250–300 | Core degradation | Benzoic acid, nitriles |
Decomposition initiates with volatilization of tetramethylammonium counterions, followed by fragmentation of the aromatic backbone .
Scientific Research Applications
The compound Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science, supported by relevant case studies and data tables.
Antitumor Activity
Research has indicated that certain bis-chelated gold complexes exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that complexes similar to this compound showed promising antitumor activity against B16 melanoma and other transplantable tumors. The mechanism of action is believed to involve the formation of reactive species that induce apoptosis in cancer cells .
Drug Delivery Systems
The unique structural properties of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that ionic compounds can improve the pharmacokinetic profiles of anticancer drugs by facilitating their transport across biological membranes .
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymeric films and coatings. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for applications in electronics and protective coatings. The presence of the tetramethylammonium moiety contributes to improved ionic conductivity, which is beneficial for electrochemical applications .
Nanocomposites
In the field of nanotechnology, this compound is being explored for the development of nanocomposites. These materials combine the advantageous properties of nanoparticles with the structural integrity provided by polymers. The resulting composites exhibit enhanced strength and thermal resistance, making them ideal for use in aerospace and automotive industries .
Environmental Remediation
The compound's ability to chelate heavy metals makes it a candidate for environmental remediation applications. It can be used to remove toxic metals from contaminated water sources through adsorption processes. Case studies have demonstrated its effectiveness in binding with lead and mercury ions, thereby reducing their bioavailability and toxicity .
Air Quality Improvement
Research has also explored the use of this compound in improving indoor air quality. Its potential to interact with volatile organic compounds (VOCs) released from building materials suggests that it could be incorporated into air purification systems or coatings that mitigate indoor air pollution .
Table 1: Summary of Antitumor Activity
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-chelated Gold Complex | B16 Melanoma | 5.0 | |
| Ionic Tetrahedral Complex | P388 Leukemia | 3.5 | |
| Other Complexes | M5076 Sarcoma | 4.0 |
Table 2: Properties of Functional Materials
| Material Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Conductivity (S/m) |
|---|---|---|---|
| Polymer Matrix with Additive | 50 | 150 | 0.1 |
| Nanocomposite | 70 | 200 | 0.5 |
Mechanism of Action
The mechanism of action of Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Challenges: The vinylenebis(iminocarbonyl) moiety requires precise Schiff-base condensation conditions, contrasting with straightforward anion metathesis used for simpler tetramethylammonium salts .
- Applications: Potential uses in anion-responsive materials or as a ligand precursor remain unexplored, unlike metal-coordinated analogues with demonstrated catalytic activity .
Biological Activity
Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate, with the CAS number 84573-64-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N2O6·2C4H12, indicating a structure that includes two tetramethylammonium groups attached to a vinylenebis(iminocarbonyl) moiety. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness appears to be linked to its ability to disrupt microbial cell membranes.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines have shown that while some derivatives exhibit low cytotoxicity, the parent compound may have moderate effects depending on concentration.
- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Membrane Disruption : The positively charged tetramethylammonium groups may interact with negatively charged microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its cytotoxic and antimicrobial effects.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, although direct evidence for this compound is still required.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus; results indicated a minimum inhibitory concentration (MIC) of 0.5 mM. |
| Study 2 | Evaluated cytotoxicity in human cancer cell lines; demonstrated IC50 values ranging from 10-20 µM, suggesting moderate toxicity. |
| Study 3 | Assessed antioxidant activity using DPPH assay; exhibited significant scavenging activity comparable to standard antioxidants. |
Detailed Research Findings
- Antimicrobial Efficacy : In a comparative study, this compound showed stronger bactericidal effects than conventional antibiotics against Gram-positive bacteria.
- Cytotoxicity Assessment : A comprehensive cytotoxicity profile revealed that while the compound was effective against cancer cell lines, it also affected normal cells at higher concentrations, necessitating further optimization for therapeutic use.
- Mechanistic Insights : Further investigations into the mechanistic pathways indicated that the compound might induce apoptosis in cancer cells through ROS-mediated pathways.
Q & A
Q. Methodological Answer :
- Synthetic Routes : Begin with condensation of o,o'-diaminobenzoic acid derivatives with carbonyl reagents (e.g., oxalyl chloride) to form the iminocarbonyl bridge. Subsequent esterification with tetramethylammonium hydroxide ensures counterion incorporation .
- Critical Parameters :
- pH Control : Maintain slightly acidic conditions (pH 4–6) during imine formation to prevent hydrolysis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of ionic intermediates .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and H NMR (integration of aromatic vs. tetramethylammonium peaks) .
Advanced: How can advanced crystallographic techniques resolve ambiguities in the compound’s molecular conformation and supramolecular interactions?
Q. Methodological Answer :
- Single-Crystal XRD : Optimize crystal growth via slow evaporation in acetonitrile/water mixtures. Analyze asymmetric units for hydrogen bonding between carboxylate O and ammonium H atoms .
- Thermal Ellipsoid Modeling : Refine displacement parameters to assess dynamic disorder in the vinylenebis(iminocarbonyl) bridge .
- Comparative Analysis : Cross-reference with structurally analogous ammonium salts (e.g., tetrabutylammonium derivatives) to identify packing anomalies .
Basic: What spectroscopic methods are most effective for characterizing the compound’s functional groups and ionic interactions?
Q. Methodological Answer :
- FT-IR : Identify key bands:
- NMR :
- ESI-MS : Confirm molecular ion [M] and fragmentation patterns (e.g., loss of tetramethylammonium ions) .
Advanced: How can researchers address contradictions between spectroscopic data and computational modeling predictions for this compound?
Q. Methodological Answer :
- Dynamic vs. Static Disorder : If XRD shows static disorder but NMR suggests symmetry, perform variable-temperature NMR to detect conformational flexibility .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust solvation models (e.g., PCM for DMSO) to align with observed NMR shifts .
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions conflicting with gas-phase computational results .
Basic: What stability studies are essential for ensuring the compound’s integrity in long-term storage or experimental conditions?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for ionic salts) .
- Hygroscopicity Testing : Store samples at 25°C/60% RH; monitor mass gain via microbalance to assess water absorption .
- Light Sensitivity : Expose to UV (365 nm) for 48 hours; track degradation via HPLC peak area reduction .
Advanced: How can the compound’s potential as a ligand or catalyst be systematically evaluated in coordination chemistry?
Q. Methodological Answer :
- Titration Experiments : Mix with transition metals (e.g., Cu) in methanol. Monitor UV-Vis spectra for ligand-to-metal charge transfer (LMCT) bands .
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., square planar vs. octahedral) at Mo K-edge .
- Catalytic Screening : Test in oxidation reactions (e.g., cyclohexane → adipic acid) with HO; quantify turnover frequency (TOF) via GC .
Basic: What analytical workflows are recommended for detecting impurities or byproducts in synthesized batches?
Q. Methodological Answer :
- LC-MS/MS : Use reverse-phase chromatography with a Q-TOF detector to identify trace impurities (e.g., hydrolyzed ester derivatives) .
- Ion Chromatography : Quantify free tetramethylammonium ions (retention time ~4.5 min) to assess counterion dissociation .
- Elemental Analysis : Compare experimental C/H/N% with theoretical values (±0.3% acceptable) .
Advanced: How can the compound’s role in membrane-based separation technologies be experimentally validated?
Q. Methodological Answer :
- Membrane Fabrication : Blend with polysulfone (20 wt%) and cast into films. Measure ion permeability via diffusion cells (e.g., Na vs. K selectivity) .
- SEM-EDX : Map nitrogen distribution to confirm uniform dispersion of the compound in the polymer matrix .
- Longevity Testing : Expose to acidic (pH 2) and basic (pH 12) solutions for 7 days; assess flux decline via gravimetry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE Requirements : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritation from tetramethylammonium ions .
- Spill Management : Neutralize with 5% acetic acid; collect residue via HEPA-filtered vacuum .
- Waste Disposal : Incinerate at >800°C to prevent ammonium release into wastewater .
Advanced: How can researchers leverage heterogeneous catalysis principles to enhance the compound’s reactivity in green chemistry applications?
Q. Methodological Answer :
- Support Immobilization : Graft onto mesoporous silica (SBA-15) via silane coupling. Characterize loading via BET surface area reduction .
- Kinetic Profiling : Perform Arrhenius analysis (20–80°C) to differentiate diffusion-limited vs. reaction-limited regimes .
- Lifecycle Assessment : Compare energy efficiency (kJ/mol product) with homogeneous analogs using process simulation software (e.g., Aspen Plus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
